molecular formula C15H27NO3S B1531784 tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2290836-52-9

tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1531784
M. Wt: 301.4 g/mol
InChI Key: RKJMICREBPJLQW-CHWSQXEVSA-N
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Description

This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms. It also contains a tert-butyl group, a cyclohexyl group, a sulfanyl group, and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a cyclic structure, would impart some rigidity to the molecule. The tert-butyl group is bulky and could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylate ester could undergo reactions such as hydrolysis, while the sulfanyl group could participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester could impact its solubility, while the bulky tert-butyl group could influence its melting and boiling points .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl Imines : These compounds are versatile intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved after nucleophilic addition, suggesting potential applications in stereoselective synthesis where chirality is crucial (Ellman, Owens, & Tang, 2002).

Enzyme-catalyzed Kinetic Resolution

Enzyme-catalyzed Kinetic Resolution : The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate achieved high enantioselectivities (E > 200), demonstrating the enzyme's ability to selectively resolve racemic mixtures into enantiomerically pure forms. This process could be relevant for the production of enantiomerically pure compounds for pharmaceutical applications (Faigl et al., 2013).

Iron(II)-catalyzed Oxidation

Iron(II)-catalyzed Oxidation : The FeSO(4)/TBHP system in water for direct oxidation of sp(3) C-H bonds adjacent to nitrogen of arylureas reveals a method for incorporating tert-butoxylated and hydroxylated products into molecules. This methodology may be applicable for functional group modifications in synthetic chemistry (Wei, Ding, Lin, & Liang, 2011).

Palladium-Catalyzed Reactions

Palladium-Catalyzed Three-Component Reaction : Involving propargyl carbonates, isocyanides, and alcohols or water, this reaction affords polysubstituted aminopyrroles or its bicyclic analogues. This demonstrates a versatile method for synthesizing complex heterocyclic structures that could have implications in pharmaceutical chemistry and material science (Qiu, Wang, & Zhu, 2017).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The study of pyrrolidine derivatives is an active area of research in medicinal chemistry, and this compound could potentially be investigated for its biological activity. Future research could also explore its synthesis and reactivity .

properties

IUPAC Name

tert-butyl (3R,4R)-3-cyclohexylsulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-15(2,3)19-14(18)16-9-12(17)13(10-16)20-11-7-5-4-6-8-11/h11-13,17H,4-10H2,1-3H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJMICREBPJLQW-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

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